Methylserine

Beschreibung

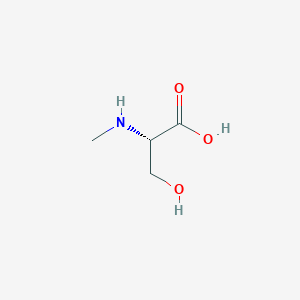

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-hydroxy-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFABYLDRXJYID-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179498 | |

| Record name | Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2480-26-4 | |

| Record name | N-Methyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6423FC3I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-methylserine as a hydroxy-amino acid substituted by a methyl group

An In-depth Examination of a Unique Hydroxy-Amino Acid for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-methylserine, a non-proteinogenic α-amino acid distinguished by a methyl group substitution at the α-carbon of serine. This modification imparts unique chemical and biological properties, making it a valuable building block in medicinal chemistry and a subject of interest for biochemical research. This document outlines its physicochemical properties, synthesis methodologies, biological significance with a focus on the N-methyl-D-aspartate (NMDA) receptor, and relevant experimental protocols.

Core Data Presentation

The following tables summarize the key quantitative data for 2-methylserine and related enzymatic and biological parameters.

Table 1: Physicochemical Properties of 2-Methylserine

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid (L-isomer) | |

| Synonyms | α-Methyl-L-serine, (S)-2-Methylserine, 2-Methyl-L-serine | [1] |

| CAS Number | 16820-18-1 (L-isomer) | [2][1] |

| Molecular Formula | C₄H₉NO₃ | [1][3] |

| Molecular Weight | 119.12 g/mol | [1][3] |

| Melting Point | 286-288°C | [1] |

| Optical Rotation [α]D | +3.3° (c=5, 6N HCl, 25°C) | [1] |

| pKa | 2.20 ± 0.10 (Predicted) | [1] |

| LogP | -1.23 | [1] |

| Physical State | White powder | [1] |

| Solubility | Slightly soluble in water and DMSO (when heated) | [1] |

Table 2: Enzymatic Synthesis of α-Methyl-L-serine using α-Methylserine Aldolase

| Parameter | Value | Enzyme Source | Reference |

| Enzyme | α-Methylserine aldolase | Bosea sp. AJ110407 | [4] |

| Substrates | L-alanine and formaldehyde | [4] | |

| Vmax | 1.40 µmol min⁻¹ mg⁻¹ | Bosea sp. AJ110407 | [4] |

| Km (for α-methyl-L-serine) | 1.5 mM | Bosea sp. AJ110407 | [4] |

| Optimal pH | 7.4 | Ralstonia sp. AJ110405 | [1] |

| Optimal Temperature | 30°C | Ralstonia sp. AJ110405 | [1] |

| Cofactor Requirement | Pyridoxal 5'-phosphate (PLP) | Bosea sp. AJ110407 | [4] |

| Inhibition | Excess formaldehyde (>10 mM) | Ralstonia sp. AJ110405 | [1] |

| Yield | 90% | Recombinant E. coli expressing α-methylserine aldolase | [1] |

Table 3: Biological Activity Context - NMDA Receptor Antagonists and SHMT Inhibitors

No specific IC50 or Ki values for 2-methylserine have been identified in the reviewed literature. This table provides context with data for other compounds targeting relevant biological pathways.

| Compound | Target | Activity | Value | Reference |

| LY235723 | NMDA Receptor | IC₅₀ (vs 40 µM NMDA) | 1.9 ± 0.24 µM | [5] |

| (-)-Dizocilpine (MK-801) | NMDA Receptor | Kᵢ | 30.5 nM | [6] |

| Ifenprodil | NMDA Receptor (NR2B selective) | IC₅₀ | 0.3 µM | [6] |

| SHIN1 | SHMT1/2 | IC₅₀ | 5 nM (SHMT1), 13 nM (SHMT2) | [7] |

| Lometrexol | SHMT1/2 | Inhibitor | Not specified | [8] |

| Pemetrexed | SHMT2 | Inhibitor | Not specified | [8] |

Experimental Protocols

Enzymatic Synthesis of α-Methyl-L-serine

This protocol is based on the use of α-methylserine aldolase to catalyze the condensation of L-alanine and formaldehyde.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)

-

L-alanine

-

Formaldehyde solution (10-100 mM)

-

Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme

-

Incubator set to 30°C

-

Reaction vessels

-

Quenching solution (e.g., 5 N NaOH)

-

Analytical equipment for product quantification (e.g., HPLC)

Procedure:

-

Prepare the reaction mixture in a suitable vessel. For a 200 µL reaction, combine:

-

100 mM potassium phosphate buffer (pH 7.4)

-

0.1 mM PLP

-

Desired concentration of L-alanine

-

Desired concentration of formaldehyde (e.g., incrementally added to not exceed 10 mM at any given time to avoid enzyme inhibition)

-

-

Initiate the reaction by adding the purified α-methylserine aldolase (e.g., 40 µg/mL) or the whole-cell catalyst.

-

Incubate the reaction mixture at 30°C for 16 hours with gentle agitation.

-

To monitor the reaction, an enzyme assay can be performed by taking aliquots at different time points. The assay measures the amount of formaldehyde consumed or α-methyl-L-serine produced.

-

Stop the reaction by adding a quenching solution.

-

Analyze the reaction mixture for the presence and quantity of α-methyl-L-serine using a suitable analytical method, such as HPLC.

Chemical Synthesis via Sharpless Asymmetric Dihydroxylation (Conceptual Protocol)

This protocol outlines a conceptual approach for the enantioselective synthesis of a diol precursor to 2-methylserine, based on the Sharpless asymmetric dihydroxylation of an appropriate alkene substrate like a 2-methyl-2-propenoic acid derivative.

Materials:

-

Alkene substrate (e.g., an ester of 2-methyl-2-propenoic acid)

-

AD-mix-α or AD-mix-β (containing K₂OsO₂(OH)₄, the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL), K₃Fe(CN)₆, and K₂CO₃)[8]

-

tert-Butanol

-

Water

-

Methanesulfonamide (MeSO₂NH₂)

-

Reaction flask

-

Stirring apparatus

-

Cooling bath (0°C)

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Rotary evaporator

-

Silica gel for chromatography

Procedure:

-

In a reaction flask, dissolve the AD-mix (e.g., AD-mix-β for the (R)-diol) in a 1:1 mixture of tert-butanol and water at room temperature.

-

Add methanesulfonamide to the mixture and stir until it dissolves.

-

Cool the mixture to 0°C in an ice bath.

-

Add the alkene substrate to the cooled reaction mixture and stir vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, add sodium sulfite and allow the mixture to warm to room temperature, stirring for approximately one hour.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude diol by silica gel column chromatography.

-

The purified diol can then be further converted to 2-methylserine through subsequent chemical transformations.

HPLC Analysis of 2-Methylserine

This protocol provides a general framework for the quantification of 2-methylserine in a biological sample, such as cell culture media.

Materials:

-

HPLC system with a suitable detector (UV or fluorescence after derivatization, or mass spectrometry)

-

Reversed-phase C18 column or a mixed-mode column (e.g., Primesep 100)[9]

-

Mobile phase A (e.g., aqueous buffer like ammonium formate)

-

Mobile phase B (e.g., acetonitrile)

-

2-Methylserine standard solutions of known concentrations

-

Sample preparation reagents (e.g., for protein precipitation or derivatization)

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Collect the biological sample (e.g., cell culture supernatant).

-

If necessary, precipitate proteins by adding a solvent like acetonitrile or methanol, followed by centrifugation.

-

Collect the supernatant.

-

For UV or fluorescence detection, derivatize the amino acids in the sample and standards with a suitable agent (e.g., o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethoxycarbonyl chloride (FMOC) for secondary amines).

-

Filter the final sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the prepared sample onto the column.

-

Run a gradient elution program, for example, starting with a low percentage of mobile phase B and gradually increasing it to elute the compounds of interest.

-

Detect the analytes using the appropriate detector.

-

-

Quantification:

-

Prepare a calibration curve by injecting standard solutions of 2-methylserine of known concentrations.

-

Integrate the peak area corresponding to 2-methylserine in both the standards and the samples.

-

Determine the concentration of 2-methylserine in the sample by comparing its peak area to the calibration curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. 2-Methylserine, as a derivative of serine, is of interest for its potential interaction with the co-agonist binding site.

Experimental Workflow: Enzymatic Synthesis of 2-Methylserine

The following diagram illustrates the key steps in the enzymatic production of 2-methylserine.

Experimental Workflow: HPLC Analysis of 2-Methylserine

This diagram outlines a typical workflow for the quantitative analysis of 2-methylserine from a biological sample using HPLC.

References

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 9. HPLC Method for Separation of Serine, a-Methylserine, GABA, and Methionine Mixture on Primesep 100 column | SIELC Technologies [sielc.com]

α-Methylserine: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Methylserine, a non-proteinogenic amino acid, has emerged as a pivotal chiral building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural feature, a quaternary stereocenter, imparts significant conformational constraints upon molecules into which it is incorporated. This property is especially valuable in the design of peptides and peptidomimetics, where the introduction of α-methylserine can lead to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of α-methylserine, including its synthesis, physicochemical properties, and diverse applications as a chiral synthon. Detailed experimental protocols for key transformations, quantitative data from representative reactions, and visualizations of synthetic strategies and their implications in drug discovery are presented to serve as a practical resource for professionals in the field.

Introduction

The quest for novel molecules with tailored properties is a central theme in contemporary chemical research. Chiral building blocks are fundamental tools in this endeavor, enabling the stereocontrolled synthesis of complex molecular architectures. Among these, α,α-disubstituted amino acids have garnered considerable attention due to their ability to induce specific secondary structures in peptides and other polymers. α-Methylserine, with its hydroxymethyl side chain, offers a unique combination of steric hindrance and functional group accessibility, making it an exceptionally versatile chiral precursor.

This guide will delve into the synthetic methodologies developed for accessing enantiomerically pure α-methylserine and its derivatives. A key focus will be placed on the strategic use of α-methylserine-derived β-lactones as reactive intermediates for the synthesis of a wide array of other α-methyl amino acids. Furthermore, the impact of incorporating α-methylserine on the conformational properties of peptides and its application in structure-activity relationship (SAR) studies for drug discovery will be highlighted.

Physicochemical Properties of α-Methylserine

A thorough understanding of the physicochemical properties of α-methylserine is essential for its effective application in synthesis and molecular design.

| Property | Value | Reference |

| IUPAC Name | 2-amino-3-hydroxy-2-methylpropanoic acid | [1] |

| Alternate Names | (S)-(+)-2-Amino-3-hydroxy-2-methylpropionic Acid; 2-Methyl-L-serine; (S)-2-Methylserine | [2] |

| CAS Number | 16820-18-1 (L-form) | [2] |

| Molecular Formula | C₄H₉NO₃ | [1][2] |

| Molecular Weight | 119.12 g/mol | [1][2] |

| Melting Point | 253-263 °C | [3] |

| Boiling Point | 345.8±32.0 °C (Predicted) | [3] |

| Density | 1.317±0.06 g/cm³ (Predicted) | [3] |

| pKa | 2.20±0.10 (Predicted) | [3] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Solubility | Slightly soluble in DMSO (heated, sonicated), Methanol (heated), and Water | [3] |

| Stability | Hygroscopic | [3] |

Synthesis of α-Methylserine and its Derivatives

The enantioselective synthesis of α-methylserine and its derivatives is a critical step in harnessing its potential as a chiral building block. Various strategies have been developed, with a significant focus on the preparation of α-methylserine β-lactones as key synthetic intermediates.

Enantioselective Synthesis of α-Methylserine

One effective method for the enantioselective synthesis of α-methyl-D-serine involves a Sharpless asymmetric dihydroxylation of the Weinreb amide of methacrylic acid.[5] This approach provides the desired enantiomer with high enantioselectivity. The subsequent steps involve the formation of a cyclic sulfite, regioselective opening with an azide, and finally, reduction and saponification to yield the unprotected α-methyl-D-serine.[5]

Synthesis of α-Methylserine β-Lactones

A pivotal derivative of α-methylserine is its β-lactone, which serves as a versatile precursor for a wide range of other α-methyl amino acids. The synthesis of N-protected α-methylserine β-lactones can be achieved through intramolecular cyclization of the corresponding N-protected α-methylserine.

The synthesis of Boc-α-methyl-D-serine-β-lactone is a key transformation that enables the subsequent diversification of the chiral building block.[5]

Caption: Synthesis of Boc-α-methyl-D-serine-β-lactone via Mitsunobu reaction.

An alternative protecting group strategy involves the use of dibenzylamines. The synthesis of Bn₂N-α-methylserine-β-lactone starts with the dibenzylation of H₂N-α-Me-Ser-OMe, followed by saponification and lactonization.[6] HBTU has been reported as a highly effective reagent for the lactonization step, affording the β-lactone in high yield.[6]

α-Methylserine β-Lactone as a Chiral Building Block

The synthetic utility of α-methylserine is significantly amplified through the reactivity of its β-lactone derivatives. The strained four-membered ring of the β-lactone is susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of a variety of β-substituted α-methyl-α-amino acids.

Regioselective Ring-Opening with Organocuprates

A powerful and versatile method for the synthesis of a diverse range of α-methyl amino acids involves the regioselective opening of N-protected α-methylserine-β-lactones with organocuprates derived from Grignard reagents.[6] This reaction proceeds with high regioselectivity, favoring O-alkyl fission to produce the desired α-methyl amino acids in excellent yields.[6][7] The addition of TMSCl can further improve the regioselectivity in some cases.[6]

Caption: Synthetic workflow from α-Methylserine to diverse α-methyl amino acids.

Quantitative Data on Ring-Opening Reactions

The efficiency and selectivity of the ring-opening reaction of α-methylserine β-lactones have been demonstrated with a variety of nucleophiles. The following table summarizes representative data for the synthesis of lanthionine building blocks through the ring-opening of Boc-α-Me-D-serine-β-lactone with thiol nucleophiles.[5]

| Entry | Nucleophile (RSH) | Solvent | Time (h) | Product | Yield (%) |

| 1 | Cbz-Cys-OEt | DMF | 3 | Boc-α-Me-D-Cys(Cbz-Cys-OEt)-OH | 61 |

| 2 | Cbz-Cys-OEt | CH₃CN | 1 | Boc-α-Me-D-Cys(Cbz-Cys-OEt)-OH | 65 |

| 3 | Fmoc-Cys-OEt | DMF | 3 | Boc-α-Me-D-Cys(Fmoc-Cys-OEt)-OH | 85 |

| 4 | Cbz-Pen-OEt | DMF | 17 | Boc-α-Me-D-Cys(Cbz-Pen-OEt)-OH | 73 |

| 5 | Fmoc-Pen-OEt | DMF | 17 | Boc-α-Me-D-Cys(Fmoc-Pen-OEt)-OH | 82 |

| 6 | Fmoc-Pen-OEt | CH₃CN | 3 | Boc-α-Me-D-Cys(Fmoc-Pen-OEt)-OH | 88 |

Data extracted from literature reports.[5] Yields refer to the isolated product after purification.

Experimental Protocols

This section provides detailed experimental methodologies for key transformations involving α-methylserine and its derivatives, based on published literature.

Synthesis of Boc-α-methyl-D-serine (8)[5]

To a solution of α-methyl-D-serine (7) in 10% aqueous Na₂CO₃ and dioxane is added Boc-anhydride. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is acidified to pH 2-3 with 1N HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to afford Boc-α-methyl-D-serine as a white solid.

Synthesis of Boc-α-Me-D-serine-β-lactone (9)[5]

To a solution of Boc-α-Me-D-serine (8) and triphenylphosphine in anhydrous THF at 0 °C is added diisopropyl azodicarboxylate (DIAD) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give Boc-α-Me-D-serine-β-lactone as a crystalline solid.

General Procedure for the Regioselective Ring-Opening of Boc-α-Me-D-serine-β-lactone with Thiols[5]

To a solution of the thiol nucleophile (1.2 equiv) and cesium carbonate (1.2 equiv) in DMF is added a solution of Boc-α-Me-D-serine-β-lactone (9) (1.0 equiv) in DMF. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired lanthionine building block.

Applications in Peptide Synthesis and Drug Discovery

The incorporation of α-methylserine into peptides has profound effects on their conformational properties, which can be strategically exploited in drug design and development.

Conformational Constraints in Peptides

The quaternary α-carbon of α-methylserine restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures such as β-turns and helices.[6][8][9][10] This pre-organization of the peptide conformation can lead to a higher affinity for biological targets and increased resistance to enzymatic degradation.[6] Conformational analysis of peptides containing α-methylserine is often conducted using techniques such as NMR spectroscopy (NOE and coupling constant data) and molecular dynamics simulations.[8][9][10]

Role in Structure-Activity Relationship (SAR) Studies

α-Methylserine and its derivatives are valuable tools in SAR studies to probe the importance of specific side chains and backbone conformations for biological activity. By systematically replacing native amino acids with α-methylserine or its analogs, researchers can gain insights into the key interactions between a peptide ligand and its receptor. This information is crucial for the rational design of more potent and selective therapeutic agents.

Drug Discovery and Development Workflow

The unique properties of α-methylserine make it an attractive building block in the development of peptide-based therapeutics. The general workflow for drug discovery and development of a peptide containing this constrained amino acid follows a multi-stage process.

Caption: Workflow for the development of a peptide therapeutic incorporating α-methylserine.

Conclusion

α-Methylserine has solidified its position as a highly valuable and versatile chiral building block in modern organic synthesis. Its ability to introduce conformational constraints and serve as a precursor to a wide array of other α-methyl amino acids through the strategic use of its β-lactone derivative makes it an indispensable tool for chemists in academia and industry. The applications of α-methylserine in peptide and peptidomimetic design continue to expand, offering exciting opportunities for the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. This guide has provided a comprehensive overview of the synthesis, properties, and applications of α-methylserine, with the aim of facilitating its broader adoption and inspiring further innovation in the field.

References

- 1. 2-Methylserine | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 5424-29-3 CAS MSDS (ALPHA-METHYL-DL-SERINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

- 7. Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Antimicrobial activity of peptaibols containing D-Iva synthesized from Methylserine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial properties of peptaibols, a class of non-ribosomally synthesized peptides, with a specific focus on those incorporating the non-proteinogenic amino acid D-isovaline (D-Iva). While the direct biosynthetic pathway from Methylserine to D-Iva for incorporation into peptaibols is a specialized area of research, this document outlines the synthesis, antimicrobial activity, and proposed mechanisms of action of D-Iva-containing peptaibols based on current scientific understanding. Peptaibols are recognized for their potent activity against a range of microbial pathogens, including drug-resistant strains, making them a promising area for novel antibiotic development.[1][2][3][4][5]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of peptaibols is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The data presented below is a summary from various studies on peptaibol analogs, some of which contain Iva or other non-standard amino acid substitutions, highlighting their potent antibacterial activity.

| Peptaibol/Analog | Target Microorganism | Minimum Inhibitory Concentration (MIC in µg/mL) | Reference |

| Cationic Trichogin Analog 1 | Bacillus subtilis (ATCC 6633) | 2 | [2] |

| Staphylococcus aureus (ATCC 29213) | 4 | [2] | |

| Acinetobacter baumannii (ATCC 19606) | 2 | [2] | |

| Pseudomonas aeruginosa (ATCC 27853) | 8 | [2] | |

| Cationic Trichogin Analog 4 | Bacillus subtilis (ATCC 6633) | 2 | [2] |

| Enterococcus faecalis (ATCC 29212) | 2 | [2] | |

| Acinetobacter baumannii (ATCC 19606) | 2 | [2] | |

| Cationic Trichogin Analog 5 | Staphylococcus aureus (ATCC 29213) | 4 | [2] |

| Staphylococcus epidermidis (ATCC 12228) | 4 | [2] | |

| Acinetobacter baumannii (ATCC 19606) | 8 | [2] | |

| Pseudomonas aeruginosa (ATCC 27853) | 8 | [2] | |

| Cationic Trichogin Analog 7 | Bacillus subtilis (ATCC 6633) | 2 | [2] |

| Staphylococcus aureus (ATCC 29213) | 8 | [2] | |

| Acinetobacter baumannii (ATCC 19606) | 8 | [2] | |

| Pseudomonas aeruginosa (ATCC 27853) | 16 | [2] | |

| Cationic Trichogin Analog 11 | Bacillus subtilis (ATCC 6633) | 2 | [2] |

| Staphylococcus pyogenes (ATCC 19615) | 4 | [2] |

Experimental Protocols

Synthesis of Peptaibols

The synthesis of peptaibols, particularly those containing sterically hindered residues like D-Iva, is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a D-Iva Containing Peptaibol:

-

Resin Preparation: A suitable resin (e.g., pre-loaded Wang resin) is swelled in a solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a solution of 20% piperidine in DMF. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-D-Iva-OH) is activated using a coupling reagent (e.g., DIC/Oxima or HBTU/DIPEA) and added to the resin. The reaction is allowed to proceed for a specific duration, which may be longer for sterically hindered amino acids like D-Iva.[6]

-

Washing: The resin is washed with DMF to remove excess reagents and by-products.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

N-terminal Acetylation: Following the coupling of the final amino acid and Fmoc deprotection, the N-terminus is acetylated using a mixture of acetic anhydride and a base like DIPEA in DMF.[6]

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

Protocol for MIC Determination:

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted in Mueller-Hinton Broth (MHB) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Peptide Dilution Series: The peptaibol is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria in MHB without peptide) and negative (MHB only) controls are included on each plate.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the peptaibol that completely inhibits visible bacterial growth.

Visualizations

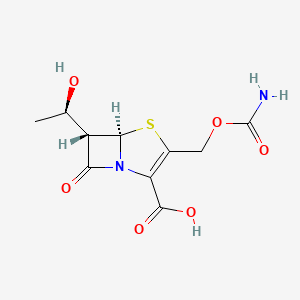

Proposed Biosynthetic Pathway of D-Iva from this compound

While not definitively established for all peptaibols, a plausible enzymatic pathway for the conversion of L-Methylserine to D-Iva for incorporation into the growing peptide chain by a Non-Ribosomal Peptide Synthetase (NRPS) is depicted below. This hypothetical pathway involves several enzymatic steps including decarboxylation, oxidation, and stereochemical inversion.

Caption: Proposed enzymatic conversion of L-Methylserine to D-Iva for peptaibol synthesis.

Experimental Workflow for Synthesis and Antimicrobial Testing

The overall process from peptide design to the evaluation of antimicrobial activity follows a structured workflow.

Caption: Workflow for the synthesis and antimicrobial evaluation of peptaibols.

Proposed Mechanism of Antimicrobial Action

Peptaibols are known to exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. Their amphipathic helical structure allows them to insert into the lipid bilayer and form pores or ion channels, leading to leakage of cellular contents and ultimately cell death.[4]

Caption: Mechanism of action of peptaibols on the bacterial cell membrane.

References

- 1. Peptaibols: Diversity, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptaibol Analogs Show Potent Antibacterial Activity against Multidrug Resistant Opportunistic Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptaibol Analogs Show Potent Antibacterial Activity against Multidrug Resistant Opportunistic Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptaibol Analogs Show Potent Antibacterial Activity against Multidrug Resistant Opportunistic Pathogens [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Biological role of N-terminal methylation of proteins

An In-depth Technical Guide to the Biological Role of N-terminal Methylation of Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction to α-N-terminal Methylation

Protein α-N-terminal (Nα) methylation is a crucial post-translational modification (PTM) that involves the transfer of one to three methyl groups from the universal methyl donor S-adenosyl-L-methionine (SAM) to the α-amino group of a protein's N-terminus.[1][2] This modification occurs after the initial methionine is cleaved by methionine aminopeptidases (MetAPs).[3] First documented over four decades ago, Nα-methylation was initially considered a rare event.[1] However, recent advancements in proteomics and biochemistry have revealed it to be a widespread and critical regulator of fundamental cellular processes, including mitosis, DNA repair, chromatin interaction, and protein stability.[1][4]

Unlike the more extensively studied lysine and arginine methylation, which occur on the side chains of amino acids, Nα-methylation alters the very endpoint of the polypeptide.[5] This modification neutralizes the positive charge of the N-terminal amine and increases its hydrophobicity, thereby directly influencing the protein's structure and function.[5] Dysregulation of the enzymes responsible for Nα-methylation, the N-terminal methyltransferases (NTMTs), has been implicated in the pathogenesis of numerous diseases, including a variety of cancers, making them attractive targets for therapeutic intervention.[1][6] This guide provides a comprehensive overview of the enzymatic machinery, biological functions, and experimental methodologies related to Nα-methylation, offering a technical resource for researchers and drug development professionals.

The Enzymatic Machinery: N-Terminal Methyltransferases (NTMTs)

The transfer of methyl groups to the N-terminus is catalyzed by a specific class of enzymes known as N-terminal methyltransferases. These enzymes belong to the broader family of methyltransferases, most of which utilize a conserved Rossmann fold for binding to the SAM cofactor.[7]

Eukaryotic NTMTs and Substrate Recognition

In eukaryotes, Nα-methylation is primarily carried out by a small family of enzymes with distinct substrate specificities.

-

NTMT1 (NRMT1) and NTMT2 (NRMT2): These are the most well-characterized human Nα-methyltransferases. They recognize a conserved N-terminal sequence motif, X-P-K/R , where the initiating methionine has been cleaved.[4][8] 'X' is typically a small amino acid such as Alanine, Proline, or Serine.[4][8] The proline at position 2 is critical for recognition, as its substitution largely abolishes methyltransferase activity.[8] NTMT1 and NTMT2 are responsible for the methylation of a wide array of proteins involved in cell cycle regulation, DNA damage response, and chromatin structure, including RCC1, Retinoblastoma (RB), and CENP-A.[1][3][6]

-

METTL13 (EEF1A-KMT): This enzyme targets a different consensus sequence. METTL13 is responsible for the N-terminal methylation of the eukaryotic elongation factor 1 alpha (eEF1A), which possesses a G-K-E-K N-terminal sequence.[9] This highlights that substrate recognition is not limited to the X-P-K/R motif.

-

Yeast Homologs: In Saccharomyces cerevisiae, the enzyme Ntm1 (also known as Tae1) is the homolog of human NTMT1/2 and is responsible for methylating ribosomal proteins Rpl12 and Rps25, which also contain the X-P-K/R motif.[1][8]

The general mechanism of Nα-methylation is a two-step process that begins after protein synthesis.

Caption: General mechanism of protein Nα-methylation.

Core Biological Functions of Nα-Methylation

Nα-methylation regulates a multitude of cellular functions primarily by modulating protein interactions and stability. The addition of methyl groups alters the physicochemical properties of the N-terminus, including its charge, basicity (pKa), and hydrophobicity.[1][5]

Regulation of Protein-Protein and Protein-DNA Interactions

A primary role of Nα-methylation is to serve as a molecular switch for protein-protein and protein-DNA interactions.[6][10]

-

Enhancing Interactions: The methylation of Regulator of Chromosome Condensation 1 (RCC1) is essential for its proper function. Nα-methylation of RCC1 enhances its binding to chromatin (histones H2A/H2B and DNA), which is critical for its role in creating the RanGTP gradient necessary for mitotic spindle formation.[1] Loss of this methylation leads to reduced DNA binding and subsequent mitotic defects.[1] Similarly, methylation of Centromere Protein A (CENP-A) is required for the recruitment of other kinetochore proteins, such as CENP-T and CENP-I, ensuring faithful chromosome segregation.[1]

-

Inhibiting Interactions: Conversely, Nα-methylation can also weaken or inhibit interactions. For instance, the methylation of Myosin Regulatory Light Chain 9 (MYL9) was found to weaken its interaction with Cofilin-1, an actin-modulating protein.[1]

Caption: Nα-methylation of RCC1 enhances chromatin binding.

Impact on Protein Stability

Early reports suggested that Nα-methylation protects proteins from degradation by blocking the N-degron pathway, which targets proteins with destabilizing N-terminal residues for ubiquitination.[1][11] While methylation does block the N-terminal amine required for ubiquitination, its overall impact on protein stability appears to be substrate-dependent.[12] Recent studies have shown that for some proteins, such as PAD1, Nα-methylation increases their half-life.[12] For others, like ZC3H15, methylation promotes degradation by recruiting proteasome subunits and ubiquitin-related proteins.[12] This suggests a more complex regulatory role where Nα-methylation can either stabilize a protein or create a specific recognition signal for degradation machinery.

Role in Disease and Drug Development

The critical role of Nα-methylation in cell cycle control and DNA repair has linked its dysregulation to various human diseases, particularly cancer.[1][6]

-

Cancer: NTMT1 is overexpressed in several cancers, including gastrointestinal, breast, and lung cancers.[1][13] Its knockdown in cancer cell lines leads to mitotic defects, suggesting that inhibiting NTMT1 could be a viable anti-cancer strategy.[14] The development of potent and selective NTMT1 inhibitors is an active area of research.[1][14]

-

Drug Development: Targeting NTMTs presents a promising therapeutic opportunity. The design of bisubstrate inhibitors, which mimic both the SAM cofactor and the peptide substrate, has yielded potent and selective inhibitors of NTMT1.[14] These molecules serve as valuable chemical probes to further investigate the biological functions of Nα-methylation and as potential starting points for drug development.[1][14]

Quantitative Data on N-terminal Methylation

Quantitative analysis provides crucial insights into the efficiency and specificity of NTMTs and the potency of their inhibitors.

Table 1: Kinetic Parameters of N-terminal Methyltransferases

| Enzyme | Substrate (Peptide) | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) | Organism | Reference |

|---|---|---|---|---|---|---|

| NTMT1 | RCC1 (1-12) | 20.0 ± 2.0 | 0.40 ± 0.01 | 333 | Human | [13] |

| NTMT1 | SAM | 2.6 ± 0.3 | 0.40 ± 0.01 | 2564 | Human | [13] |

| Ntm1 | Rps25a/b (PPKQQLSKY) | ~10 | N/A | N/A | Yeast | [8] |

| METTL11A | RCC1 (1-12) | 18.0 ± 5.0 | 0.011 ± 0.001 | 10.2 | Human | [13] |

Data presented as mean ± S.D. where available. N/A indicates data not available in the cited literature.

Table 2: Inhibitors of N-terminal Methyltransferases

| Inhibitor | Target Enzyme | Ki (μM) | Inhibition Type | Notes | Reference |

|---|---|---|---|---|---|

| NAM-TZ-SPKRIA | NTMT1 | 0.20 ± 0.03 | Competitive (for both substrates) | Bisubstrate analog; selective vs. G9a and PRMT1. | [14] |

| SAH | NTMT1 | 1.8 ± 0.1 | Competitive (vs. SAM) | Product inhibition. | [13] |

| Sinefungin | tmNNMT | 2.1 ± 0.3 | Competitive (vs. SAM) | Dead-end analog. | [15] |

Data presented as mean ± S.D. where available.

Experimental Protocols for Studying N-terminal Methylation

A variety of techniques are employed to identify, quantify, and functionally characterize Nα-methylation.

Identification and Quantification by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for identifying PTMs, including Nα-methylation.[9]

Protocol Outline: Bottom-Up Proteomics for Nα-Methylation Identification

-

Protein Extraction and Digestion: Lyse cells or tissues and digest the proteome into peptides using a protease like trypsin. Note: Trypsin cleaves after Lysine (K) and Arginine (R), which can result in very short (and difficult to detect) N-terminal peptides from X-P-K/R substrates. Using alternative proteases like Glu-C or Lys-N can be beneficial.[9]

-

Peptide Enrichment (Optional): To improve detection of low-abundance N-terminal peptides, enrichment strategies like ChaFRADIC (Charge-based Fractional Diagonal Chromatography) can be employed.[9]

-

LC-MS/MS Analysis: Separate peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS). High-resolution instruments (e.g., Orbitrap) are crucial to differentiate Nα-trimethylation (+42.047 Da) from the isobaric Nα-acetylation (+42.011 Da).[9]

-

Database Searching: Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, MaxQuant). Specify mono-, di-, and tri-methylation of protein N-termini as variable modifications.[9][16]

-

Data Validation: Manually inspect high-quality spectra to confirm the modification site. The presence of b- and y-ion series confirming the N-terminal mass shift is required for confident assignment.[17]

Caption: Workflow for identifying Nα-methylated proteins.

In Vitro Methyltransferase Activity Assays

These assays are essential for confirming enzymatic activity, determining kinetics, and screening for inhibitors.

Protocol Outline: Luminescent Methyltransferase Assay (e.g., MTase-Glo™)

This assay quantifies the production of S-adenosyl homocysteine (SAH), a universal product of SAM-dependent methylation reactions.[18]

-

Reaction Setup: In a microplate, combine the reaction buffer, the purified recombinant NTMT enzyme, the peptide or protein substrate, and SAM. For inhibitor screening, pre-incubate the enzyme with the compound before adding SAM.[19][20]

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow for enzymatic turnover.[21]

-

SAH Detection: Stop the reaction and add the detection reagents. These reagents convert SAH to ATP in a multi-step enzymatic cascade. The ATP then fuels a luciferase reaction, producing a luminescent signal.[18]

-

Measurement: Read the luminescence on a plate-reading luminometer. The signal intensity is directly proportional to the amount of SAH produced and thus to the methyltransferase activity.[18]

-

Data Analysis: Generate a standard curve using known concentrations of SAH to convert luminescent signals into the amount of product formed. Use this to calculate reaction velocity and kinetic parameters.[21]

Protocol Outline: Western Blot-Based Assay

This method is useful when a specific antibody that recognizes the methylated N-terminus is available.[19][20]

-

Reaction Setup: Perform the in vitro methylation reaction as described above, using a full-length recombinant protein as the substrate.[20]

-

SDS-PAGE and Transfer: Stop the reaction by adding SDS-loading buffer. Separate the reaction products by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the N-terminally methylated substrate.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the signal. The band intensity corresponds to the amount of methylated protein.

-

Loading Control: Re-probe the blot with an antibody against the total substrate protein to ensure equal loading.

Conclusion and Future Perspectives

N-terminal methylation is emerging from the shadows of other PTMs to be recognized as a widespread and functionally significant regulator of protein activity. Its roles in modulating protein-protein interactions, controlling protein stability, and ensuring genomic integrity place it at the heart of critical cellular pathways. The link between NTMT dysregulation and diseases like cancer has established these enzymes as compelling targets for drug discovery.[22][23]

Future research will likely focus on several key areas: expanding the known "N-methylome" to identify novel substrates and non-canonical recognition motifs; elucidating the "readers," the proteins that specifically recognize the Nα-methyl mark to mediate downstream effects; and developing more potent, selective, and cell-permeable inhibitors of NTMTs for both research and therapeutic applications. A deeper understanding of the crosstalk between Nα-methylation and other N-terminal modifications, such as acetylation, will also be crucial to fully unravel this complex regulatory network.[1][24]

References

- 1. Past, present, and perspectives of protein N-terminal methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Biology of Protein N‐Terminal Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein methylation - Wikipedia [en.wikipedia.org]

- 7. Methyltransferase - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. longdom.org [longdom.org]

- 12. Item - INVESTIGATING THE PROTEIN ALPHA-N-TERMINAL METHYLTRANSFERASE 1 (NTMT1)-MEDIATED PATHWAYS - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 13. Kinetic mechanism of protein N-terminal methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and kinetic analysis of potent protein N-terminal methyltransferase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTase-Glo™ Methyltransferase Assay [promega.ro]

- 19. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. JCI - Cancer epigenetics drug discovery and development: the challenge of hitting the mark [jci.org]

- 23. cdio.ai [cdio.ai]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biosynthesis of O-Methyl-L-serine via a SAM-Dependent Methyltransferase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthesis of O-Methyl-L-serine, a crucial precursor in the formation of several potent antitumor antibiotics. The focus is on the enzymatic methylation of L-serine, a reaction catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. This document outlines the biochemical pathway, presents quantitative kinetic data for the key enzyme, details relevant experimental protocols, and provides visualizations of the core processes to support research and development in natural product biosynthesis and drug discovery.

Introduction: The Significance of O-Methyl-L-serine

O-Methyl-L-serine is a non-proteinogenic amino acid that serves as a key building block in the biosynthesis of the pyrrolo[1][2]benzodiazepine (PBD) family of antibiotics, which includes potent antitumor agents like antrimycin, sibiromycin, and tomaymycin. The unique structural properties and biological activities of these natural products are derived in part from their specialized precursors. The formation of O-Methyl-L-serine is a critical step, accomplished by the enzymatic transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the hydroxyl group of L-serine. This reaction is catalyzed by a specific SAM-dependent O-methyltransferase, a class of enzymes pivotal in the generation of metabolic diversity. Understanding the mechanism, kinetics, and experimental procedures related to this enzyme is fundamental for efforts in synthetic biology and the engineered biosynthesis of novel PBD analogues with improved therapeutic properties.

The Biosynthetic Pathway

The biosynthesis of O-Methyl-L-serine is a single-step enzymatic reaction. The key enzyme identified in the antrimycin biosynthetic gene cluster is the SAM-dependent O-methyltransferase AtmK. This enzyme binds both L-serine and SAM, facilitating a nucleophilic attack from the oxygen of the L-serine hydroxyl group on the activated methyl group of SAM. This results in the formation of O-Methyl-L-serine and the byproduct S-adenosyl-L-homocysteine (SAH).

Quantitative Data: Enzyme Kinetics

The enzymatic efficiency of the serine O-methyltransferase AtmK from the antrimycin producer Streptomyces refuineus has been characterized. The kinetic parameters provide a quantitative measure of the enzyme's affinity for its substrates and its catalytic turnover rate. These values are essential for metabolic modeling and for designing in vitro biosynthetic systems.

| Parameter | Value | Substrate |

| Km | 1.3 ± 0.2 mM | L-Serine |

| Km | 0.45 ± 0.08 mM | SAM |

| kcat | 0.19 ± 0.01 s-1 | - |

Table 1. Steady-state kinetic parameters for the recombinant AtmK enzyme.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and functional analysis of the SAM-dependent serine O-methyltransferase, AtmK.

Recombinant Expression and Purification of AtmK

The production of active AtmK for in vitro studies is typically achieved through heterologous expression in Escherichia coli.

-

Gene Cloning: The atmK gene is amplified via PCR from the genomic DNA of Streptomyces refuineus and cloned into an expression vector (e.g., pET-28a(+)), often incorporating an N-terminal polyhistidine (His6) tag to facilitate purification.

-

Host Transformation: The resulting plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3).

-

Protein Expression:

-

A single colony is used to inoculate a starter culture (e.g., 50 mL LB broth with appropriate antibiotic) and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of expression media (e.g., 1 L LB broth). The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

-

The culture is then incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 16-20 hours) to enhance the yield of soluble protein.

-

-

Cell Lysis and Clarification:

-

Cells are harvested by centrifugation (e.g., 5,000 x g, 15 min, 4°C).

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Cells are lysed by sonication on ice, and the lysate is clarified by centrifugation (e.g., 20,000 x g, 30 min, 4°C) to remove cell debris.

-

-

Affinity Chromatography:

-

The clarified supernatant containing the His6-tagged AtmK is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM imidazole) to remove non-specifically bound proteins.

-

The AtmK protein is eluted using an elution buffer with a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Protein Verification and Storage: The purity of the eluted protein is assessed by SDS-PAGE. Pure fractions are pooled, dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol), and stored at -80°C.

In Vitro Enzyme Activity Assay

The activity of AtmK is determined by quantifying the formation of O-Methyl-L-serine over time. A common method involves a coupled-enzyme, colorimetric assay that measures the production of SAH.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

Substrates: Prepare stock solutions of L-serine (e.g., 100 mM) and SAM (e.g., 20 mM) in water.

-

Coupling Enzyme Mix: Prepare a mix containing SAH hydrolase, adenosine deaminase, and xanthine oxidase in assay buffer.

-

Detection Reagent: Prepare a solution containing horseradish peroxidase (HRP) and a colorimetric probe (e.g., Amplex Red).

-

-

Assay Procedure (for a 100 µL final volume):

-

To a 96-well microplate, add the following to each well:

-

50 µL of Assay Buffer

-

10 µL of L-serine solution (to achieve desired final concentration, e.g., 1-10 mM)

-

10 µL of the Coupling Enzyme Mix

-

10 µL of the Detection Reagent

-

-

Pre-incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of SAM solution (to achieve desired final concentration, e.g., 0.5-2 mM).

-

Immediately follow by adding 10 µL of purified AtmK enzyme solution (e.g., 1-5 µM final concentration).

-

-

Data Acquisition:

-

Monitor the increase in absorbance at 570 nm over time using a microplate reader set to kinetic mode at 30°C.

-

The initial rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

-

-

Controls:

-

Negative Control 1: A reaction mixture lacking the AtmK enzyme.

-

Negative Control 2: A reaction mixture lacking the L-serine substrate.

-

Negative Control 3: A reaction mixture lacking the SAM cosubstrate.

-

-

Data Analysis:

-

Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µM/min) using a standard curve generated with known concentrations of H2O2 or SAH.

-

To determine Km and kcat, perform the assay across a range of substrate concentrations (both L-serine and SAM) and fit the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

-

References

An In-depth Technical Guide to the Chemical Properties of α-Methyl-dl-serine

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyl-dl-serine is a synthetic, non-proteinogenic amino acid that has garnered interest in the fields of medicinal chemistry and drug development. As a derivative of the naturally occurring amino acid serine, its unique structural modification—a methyl group at the alpha-carbon—confers distinct chemical and biological properties. This modification sterically hinders metabolic pathways that target natural amino acids, potentially increasing the compound's bioavailability and modulating its pharmacological activity. This technical guide provides a comprehensive overview of the chemical properties of α-methyl-dl-serine, including its synthesis, purification, and analytical characterization, as well as an exploration of its known biological activities and potential therapeutic applications.

Chemical and Physical Properties

α-Methyl-dl-serine, also known as 2-amino-3-hydroxy-2-methylpropanoic acid, is a white to off-white crystalline powder.[1] Its core structure consists of a propanoic acid backbone with an amino group, a hydroxyl group, and a methyl group attached to the alpha-carbon. This racemic mixture contains equal amounts of the D- and L-enantiomers.

Table 1: Physicochemical Properties of α-Methyl-dl-serine

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉NO₃ | [1] |

| Molecular Weight | 119.12 g/mol | [1] |

| CAS Number | 5424-29-3, 3398-40-1 | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 243 °C (decomposes) | [1] |

| Boiling Point (Predicted) | 345.8 ± 32.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 2.20 ± 0.10 | [3] |

| Solubility | Slightly soluble in DMSO (with heating and sonication) and methanol (with heating). | [4] |

| LogP (XLogP3) | -1.23 | [1] |

| Topological Polar Surface Area | 83.6 Ų | [3] |

Synthesis and Purification

The synthesis of α-methyl-dl-serine can be achieved through various organic synthesis routes. One common approach involves the modification of serine or its derivatives. While a definitive, standardized protocol is not universally cited, a general methodology can be adapted from established amino acid synthesis techniques.

Experimental Protocol: Synthesis of α-Methyl-dl-serine (General Approach)

A potential synthetic route starts from a protected serine derivative, such as N-Boc-L-serine methyl ester. The α-proton can be removed using a strong base, followed by methylation with an appropriate methylating agent. Subsequent deprotection of the amino and carboxyl groups yields the final product.

Step 1: Protection of Serine: Commercially available dl-serine can be protected at both the amino and carboxyl groups. For instance, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid can be esterified to a methyl ester.[5]

Step 2: α-Methylation: The protected dl-serine derivative is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to generate an enolate. This enolate is then quenched with a methylating agent, like methyl iodide, to introduce the methyl group at the α-position.

Step 3: Deprotection: The protecting groups are removed to yield α-methyl-dl-serine. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), and the methyl ester is hydrolyzed using a base (e.g., lithium hydroxide) followed by acidification.

Purification: The crude product is often purified by recrystallization. A common method involves dissolving the crude α-methyl-dl-serine in a minimal amount of hot water or a water/ethanol mixture and allowing it to cool slowly to form crystals. The crystals are then collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum.[6]

Caption: General workflow for the synthesis and purification of α-methyl-dl-serine.

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of α-methyl-dl-serine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of α-methyl-dl-serine in D₂O typically shows a singlet for the α-methyl protons and a set of signals for the β-methylene protons. The exact chemical shifts can vary depending on the solvent and pH.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Key signals include those for the carboxylic acid carbon, the quaternary α-carbon, the β-carbon, and the α-methyl carbon.

Infrared (IR) Spectroscopy

The FTIR spectrum of α-methyl-dl-serine exhibits characteristic absorption bands corresponding to its functional groups. These include broad O-H stretching vibrations from the hydroxyl and carboxylic acid groups, N-H stretching from the amino group, and C=O stretching from the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ should be observed at m/z 119. Common fragmentation patterns for amino acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the Cα-Cβ bond.[7][8]

Caption: Workflow for the analytical characterization of α-methyl-dl-serine.

Biological Activity and Signaling Pathways

The biological activity of α-methyl-dl-serine is not as extensively studied as that of its parent compound, serine. The presence of the α-methyl group significantly alters its interaction with biological systems.

Enzymatic Interactions

The L-enantiomer, α-methyl-L-serine, is a known substrate for the enzyme α-methylserine aldolase . This enzyme catalyzes the reversible conversion of α-methyl-L-serine to L-alanine and formaldehyde.[9] This enzymatic reaction is a key metabolic pathway for this compound in certain microorganisms. The D-enantiomer, however, is not a substrate for this enzyme.[9]

Caption: Enzymatic conversion of α-methyl-L-serine.

Potential Neurological Effects

Given that D-serine is a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, a critical component of excitatory neurotransmission in the brain, there is interest in whether α-methyl-dl-serine exhibits similar activity.[10] The α-methyl group could potentially modulate its binding affinity and efficacy at the NMDA receptor. However, direct and detailed studies on the interaction of α-methyl-dl-serine with NMDA receptors and its subsequent effects on neuronal signaling are currently limited in the public domain. Further research is required to elucidate its specific pharmacological profile in the central nervous system.

It has been proposed that α-methyl-dl-serine could be used in the synthesis of constrained amino acid building blocks for incorporation into biologically active peptidomimetics.[11] This suggests its primary current application is as a synthetic tool rather than a direct therapeutic agent.

Conclusion

α-Methyl-dl-serine is a synthetically accessible amino acid derivative with distinct physicochemical properties conferred by its α-methyl group. While its chemical synthesis and characterization are well-established, its biological activities and direct involvement in signaling pathways remain an area ripe for further investigation. Its known interaction with α-methylserine aldolase highlights its potential as a tool for studying enzyme kinetics and metabolic pathways. Future research into its effects on neuronal receptors, such as the NMDA receptor, could unveil novel therapeutic applications for this intriguing molecule in the field of drug development. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of α-methyl-dl-serine in their work.

References

- 1. echemi.com [echemi.com]

- 2. ALPHA-METHYL-DL-SERINE | 3398-40-1 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5424-29-3 CAS MSDS (ALPHA-METHYL-DL-SERINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. US2530065A - Serine synthesis - Google Patents [patents.google.com]

- 7. MS/MS/MS reveals false positive identification of histone serine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uniprot.org [uniprot.org]

- 10. Serine - Wikipedia [en.wikipedia.org]

- 11. cookechem.com [cookechem.com]

An In-depth Technical Guide on the Conformational Effects of α-Methylserine on Small Peptides and Glycopeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of non-natural amino acids into peptide and glycopeptide scaffolds is a powerful strategy in medicinal chemistry and drug development. These modifications can impart desirable properties such as increased proteolytic stability, enhanced receptor affinity, and controlled conformational preferences. Among these modifications, the incorporation of α,α-disubstituted amino acids, particularly α-methylserine (MeSer), has garnered significant interest. This technical guide provides a comprehensive overview of the conformational effects of α-methylserine on small peptides and glycopeptides, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

The central theme of this guide revolves around a key study by Fernández-Tejada et al., which investigates the conformational impact of replacing Threonine (Thr) with α-methylserine in a model tripeptide sequence (Ac-X-Ala-Ala-NHMe, where X is Thr or MeSer) and its β-O-glycosylated counterpart.[1][2] This guide will dissect the findings of this study and supplement them with broader knowledge in the field to provide a thorough understanding of the subject.

Conformational Effects of α-Methylserine

The presence of a methyl group on the α-carbon of serine profoundly influences the local and global conformation of peptides. This steric hindrance restricts the available conformational space, favoring specific backbone dihedral angles (φ and ψ).

Impact on Peptide Backbone

In the context of the Ac-MeSer-Ala-Ala-NHMe peptide, conformational analysis in an aqueous solution revealed a mixture of two main conformational families: extended structures (approximately 70%) and β-turn conformations (approximately 30%).[1] This is in contrast to the corresponding Thr-containing peptide, which predominantly adopts extended conformations.[1] The α-methyl group in MeSer promotes a folded structure, a desirable trait for designing peptidomimetics with well-defined secondary structures.

Influence of Glycosylation

Glycosylation is a crucial post-translational modification that can significantly alter the conformation, stability, and biological activity of peptides and proteins. The study of glycopeptides containing α-methylserine reveals a fascinating interplay between the α-methylation and glycosylation.

While β-O-glycosylation of the Thr-containing peptide induces a shift from extended to more folded conformations, the opposite effect is observed for the MeSer-containing peptide.[1][2] Glycosylation of the Ac-MeSer(β-O-Glc)-Ala-Ala-NHMe peptide leads to an increase in the flexibility of the peptide backbone. This counterintuitive finding highlights the complex and non-additive nature of combining different chemical modifications in peptide design.

Quantitative Conformational Data

To provide a clear and comparative overview, the following tables summarize the key quantitative conformational parameters derived from NMR spectroscopy and molecular dynamics simulations for the model peptides.

Table 1: Dihedral Angles (φ, ψ) of Model Peptides in Aqueous Solution

| Residue | Ac-Thr-Ala-Ala-NHMe (φ, ψ) | Ac-MeSer-Ala-Ala-NHMe (φ, ψ) | Ac-Thr(β-O-Glc)-Ala-Ala-NHMe (φ, ψ) | Ac-MeSer(β-O-Glc)-Ala-Ala-NHMe (φ, ψ) |

| Xxx¹ | -80°, 150° (Extended) | -60°, 140° (Extended) & 60°, 30° (β-turn) | -70°, -40° (Folded) | Highly Flexible (Multiple Conformations) |

| Ala² | -80°, 150° (Extended) | -80°, 150° (Extended) & -70°, -30° (β-turn) | -70°, -40° (Folded) | Highly Flexible (Multiple Conformations) |

| Ala³ | -80°, 150° (Extended) | -80°, 150° (Extended) & -80°, 150° (β-turn) | -70°, -40° (Folded) | Highly Flexible (Multiple Conformations) |

Note: The values for Ac-MeSer-Ala-Ala-NHMe represent the two major conformational families observed. The glycosylated MeSer peptide exhibits significant flexibility, precluding the assignment of single representative dihedral angles.

Table 2: Key NOE Contacts and Inferred Interproton Distances

| NOE Contact | Ac-Thr-Ala-Ala-NHMe | Ac-MeSer-Ala-Ala-NHMe | Ac-Thr(β-O-Glc)-Ala-Ala-NHMe | Ac-MeSer(β-O-Glc)-Ala-Ala-NHMe |

| Hα(Xxx¹) - HN(Ala²) | Strong (short distance) | Medium (short distance) | Medium (short distance) | Weak (longer, averaged distance) |

| HN(Ala²) - HN(Ala³) | Strong (short distance) | Medium (short distance) | Medium (short distance) | Weak (longer, averaged distance) |

| Hα(Ala²) - HN(Ala³) | Strong (short distance) | Medium (short distance) | Medium (short distance) | Weak (longer, averaged distance) |

| Sugar H1' - HN(Xxx¹) | - | - | Strong (short distance) | Weak (longer, averaged distance) |

Note: The intensity of NOE (Nuclear Overhauser Effect) signals is qualitatively described as Strong, Medium, or Weak, which corresponds to short, medium, and longer interproton distances, respectively. The data for the MeSer-containing glycopeptide reflects the conformational averaging due to increased flexibility.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and conformational analysis of α-methylserine-containing peptides and glycopeptides.

Solid-Phase Peptide Synthesis (SPPS) of Ac-MeSer-Ala-Ala-NHMe

The synthesis of peptides containing sterically hindered α,α-disubstituted amino acids like α-methylserine requires optimized coupling conditions.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Ala-OH

-

Fmoc-MeSer(tBu)-OH (tert-butyl protected)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)

Protocol:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Ala):

-

Pre-activate Fmoc-Ala-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Monitor the coupling reaction using the Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Fmoc Deprotection and Coupling: Repeat steps 2-5 for the second Alanine residue.

-

Coupling of Fmoc-MeSer(tBu)-OH:

-

Due to the steric hindrance of α-methylserine, a longer coupling time and potentially a stronger coupling agent like HATU may be necessary.

-

Pre-activate Fmoc-MeSer(tBu)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

-

Add the activated amino acid to the resin and couple for 4-6 hours, monitoring with the Kaiser test. Double coupling may be required.

-

-

N-terminal Acetylation: After deprotection of the final Fmoc group, treat the resin with a solution of acetic anhydride and DIEA in DMF to acetylate the N-terminus.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

NMR Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is the primary tool for elucidating the solution conformation of peptides.

Sample Preparation:

-

Dissolve the lyophilized peptide in 9:1 H₂O/D₂O or 100% D₂O to a concentration of 1-5 mM.

-

Adjust the pH to the desired value (typically 5.0-6.0) to minimize the amide proton exchange rate.

NMR Experiments:

-

1D ¹H NMR: To obtain a general overview of the sample and to check for purity.

-

2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid residues. A mixing time of 80 ms is typically used.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To obtain through-space correlations between protons that are close in space (< 5 Å). A mixing time of 200-400 ms is common for small peptides. ROESY is preferred for molecules with correlation times near the zero-crossing of the NOE.

-

2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To extract ³J(HN,Hα) coupling constants, which provide information about the φ dihedral angle via the Karplus equation.

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances using the TOCSY and NOESY spectra.

-

Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance constraints.

-

Measure the ³J(HN,Hα) coupling constants from the DQF-COSY spectrum.

-

Use the distance and dihedral angle constraints in molecular modeling programs to calculate the solution structure.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the peptide's conformational landscape and can complement experimental data.

Protocol:

-

System Setup:

-

Build the initial peptide/glycopeptide structure using a molecular modeling program.

-

Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that has parameters for the non-natural α-methylserine and the glycan. Custom parameterization may be necessary.

-

Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Minimization: Perform energy minimization to remove any steric clashes in the initial structure.

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (1 atm) under constant pressure (NPT ensemble).

-

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space adequately.

-

Trajectory Analysis:

-

Analyze the trajectory to determine the populations of different conformations.

-

Calculate dihedral angles, hydrogen bonds, and other structural parameters over time.

-

Cluster the conformations to identify the most representative structures.

-

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important workflows and relationships discussed in this guide.

Caption: Workflow for the solid-phase synthesis of an α-methylserine containing peptide.

Caption: Integrated workflow for peptide conformational analysis using NMR and MD.

Caption: Contrasting effects of glycosylation on Thr and MeSer peptides.

Conclusion